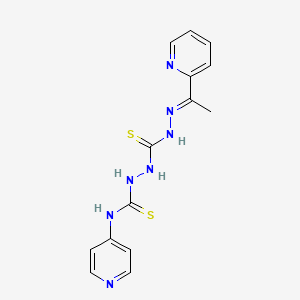
Carbonothioic dihydrazide, N''-((4-pyridinylamino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonothioic dihydrazide, N’‘-((4-pyridinylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is a complex organic compound that features both pyridine and thiosemicarbazide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbonothioic dihydrazide, N’‘-((4-pyridinylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- typically involves multi-step organic reactions. One common approach might include:
Formation of the thiosemicarbazide core: This can be achieved by reacting hydrazine with carbon disulfide under basic conditions to form thiosemicarbazide.
Functionalization with pyridine groups: The thiosemicarbazide can then be reacted with pyridine derivatives under specific conditions to introduce the pyridinylamino and pyridinylidene groups.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Carbonothioic dihydrazide, N’‘-((4-pyridinylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The pyridine rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology and Medicine
In biology and medicine, derivatives of thiosemicarbazides are often explored for their antimicrobial, antiviral, and anticancer activities. The presence of pyridine rings can enhance the biological activity of these compounds.
Industry
In industry, such compounds might be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Carbonothioic dihydrazide, N’‘-((4-pyridinylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- involves its interaction with molecular targets such as enzymes or receptors. The pyridine and thiosemicarbazide groups can form strong interactions with metal ions or biological macromolecules, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiosemicarbazide derivatives: These compounds share the thiosemicarbazide core and exhibit similar chemical reactivity.
Pyridine derivatives: Compounds with pyridine rings that show similar biological activities.
Uniqueness
The uniqueness of Carbonothioic dihydrazide, N’‘-((4-pyridinylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- lies in its specific combination of functional groups, which can lead to unique chemical and biological properties not observed in simpler compounds.
Eigenschaften
CAS-Nummer |
127142-24-9 |
|---|---|
Molekularformel |
C14H15N7S2 |
Molekulargewicht |
345.5 g/mol |
IUPAC-Name |
1-pyridin-4-yl-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |
InChI |
InChI=1S/C14H15N7S2/c1-10(12-4-2-3-7-16-12)18-20-14(23)21-19-13(22)17-11-5-8-15-9-6-11/h2-9H,1H3,(H2,20,21,23)(H2,15,17,19,22)/b18-10+ |
InChI-Schlüssel |
CZKUUEMEFAQNFO-VCHYOVAHSA-N |
Isomerische SMILES |
C/C(=N\NC(=S)NNC(=S)NC1=CC=NC=C1)/C2=CC=CC=N2 |
Kanonische SMILES |
CC(=NNC(=S)NNC(=S)NC1=CC=NC=C1)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















